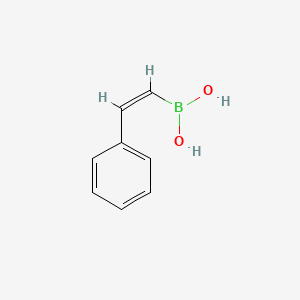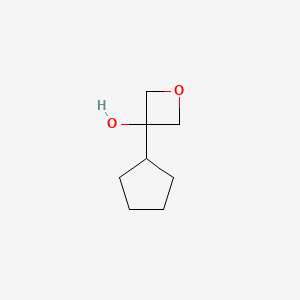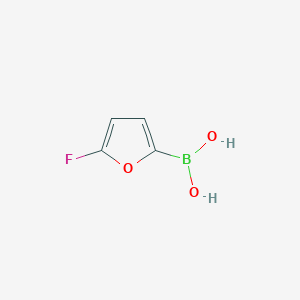
N,N,2,2-tetramethylazetidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,2,2-tetramethylazetidin-3-amine: is an organic compound with the molecular formula C7H16N2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,2,2-tetramethylazetidin-3-amine typically involves the reaction of azetidine with methylating agents under controlled conditions. One common method is the alkylation of azetidine with methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: N,N,2,2-tetramethylazetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted azetidines
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl halides; reactions are conducted in the presence of a base like sodium hydride or potassium carbonate
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted azetidines with various functional groups
Applications De Recherche Scientifique
N,N,2,2-tetramethylazetidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of N,N,2,2-tetramethylazetidin-3-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subject to ongoing research, but its structural features suggest potential interactions with nucleophilic sites in proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
N,N,N’,N’-tetramethylethylenediamine (TMEDA): A bidentate ligand used in coordination chemistry and organic synthesis.
Triethylenetetramine (TETA): Used as a chelating agent and in the treatment of Wilson’s disease.
Tetraacetylethylenediamine (TAED): Commonly used as a bleach activator in detergents
Uniqueness: N,N,2,2-tetramethylazetidin-3-amine is unique due to its azetidine core, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. Its structural rigidity and steric hindrance make it a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C7H16N2 |
|---|---|
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
N,N,2,2-tetramethylazetidin-3-amine |
InChI |
InChI=1S/C7H16N2/c1-7(2)6(5-8-7)9(3)4/h6,8H,5H2,1-4H3 |
Clé InChI |
DYJVIAHCFSDQFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CN1)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7aH-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11923872.png)


![3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B11923891.png)
![Furo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11923896.png)


![O-[(1-methylpyrazol-3-yl)methyl]hydroxylamine](/img/structure/B11923907.png)



